molecular formula C13H20BNO3 B2534158 [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 2377611-36-2

[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Cat. No. B2534158
CAS RN: 2377611-36-2
M. Wt: 249.12
InChI Key: DENSCZYUVRVCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C13H20BNO3 . It is related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which has the molecular formula C12H18BNO2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 4-(Diphenylamino)phenylboronic acid pinacol ester, an aryl boronic acid ester, is used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as single crystal X-ray diffraction . Theoretical calculations can also be performed using software packages like Gaussian09 .


Chemical Reactions Analysis

Compounds with boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions to extend the size of the structure . They can also be used in protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol”:

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis. The boronic ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This makes it a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.

Pharmaceutical Development

In pharmaceutical research, boronic acid derivatives, including this compound, are explored for their potential as enzyme inhibitors. They can inhibit proteasomes and other enzymes, making them candidates for anticancer and antimicrobial drugs . The compound’s structure allows it to interact with biological targets effectively, providing a basis for drug design and development.

Biological Probes

The compound can be used as a fluorescent probe due to its boronic ester group, which can interact with various biomolecules. This interaction can be utilized to detect sugars, hydrogen peroxide, and other analytes in biological systems . Such probes are valuable in diagnostic applications and biochemical research.

Material Science

In material science, this compound can be used to create polymers and other materials with unique properties. The boronic ester group can form reversible covalent bonds, which are useful in designing self-healing materials and responsive polymers . These materials have applications in coatings, adhesives, and smart materials.

Chemical Biology

In chemical biology, this compound can be used to study the interactions between small molecules and biological systems. Its boronic ester group allows it to bind to specific biomolecules, facilitating the study of biochemical pathways and molecular mechanisms. This can lead to a better understanding of biological processes and the development of new therapeutic strategies.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, the hazard statements for methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl methanamine include H302, H315, H319, H332, and H335 .

Future Directions

The future directions for the use of similar compounds include their potential usage in the development of sensing devices for the detection of nitroaromatic explosives and in the fabrication of dye-sensitized solar cells (DSSCs) .

properties

IUPAC Name

[3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENSCZYUVRVCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.